Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)

Stereochemistry Chiral intermediate Enantioselective synthesis

Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) (CAS 2227197-47-7) is a hemioxalate salt of a chiral, orthogonally protected 3-amino-4-methoxypiperidine. It supplies the single enantiomer with (3R,4S) absolute configuration, wherein the Boc-protected amine and the methoxy substituent adopt a trans relative orientation on the piperidine ring.

Molecular Formula C24H46N4O10
Molecular Weight 550.6 g/mol
CAS No. 2227197-47-7
Cat. No. B6295282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)
CAS2227197-47-7
Molecular FormulaC24H46N4O10
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O
InChIInChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1
InChIKeyHMGRHEKFNXWMHP-KAVFMPKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalic Acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) [CAS 2227197-47-7]: A Defined-Chirality Hemioxalate Building Block for Stereocontrolled Piperidine Synthesis


Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate) (CAS 2227197-47-7) is a hemioxalate salt of a chiral, orthogonally protected 3-amino-4-methoxypiperidine. It supplies the single enantiomer with (3R,4S) absolute configuration, wherein the Boc-protected amine and the methoxy substituent adopt a trans relative orientation on the piperidine ring . This compound serves as a key intermediate in the enantioselective synthesis of 3,4-disubstituted piperidines, a structural motif present in pharmaceuticals including the SSRI antidepressant (–)-paroxetine [1]. The hemioxalate salt form enhances crystallinity and long-term storage stability compared to the free base, making it a preferred procurement format for multi-step medicinal chemistry campaigns .

Why Generic Substitution Fails for CAS 2227197-47-7: Stereochemical and Salt-Form Specificity Dictate Downstream Synthetic Success


The (3R,4S) hemioxalate cannot be interchangeably substituted with its diastereomers—(3R,4R), (3S,4S), or (3S,4R)—because the relative and absolute stereochemistry at C-3 and C-4 directly determines the configuration of the final pharmaceutical target. In the enantiospecific synthesis of (–)-paroxetine, for instance, only the trans-(3R,4S) configuration yields the correct product enantiomer; use of the cis isomer or the enantiomeric trans-(3S,4R) form would produce the inactive (+)-paroxetine or undesired diastereomers [1]. Furthermore, the hemioxalate salt is not functionally equivalent to the free base (CAS 2227197-46-6) or the hydrochloride. The oxalic acid counterion confers higher crystallinity, reduced hygroscopicity, and improved ambient handling, which are critical for reproducible weighing and long-term stability in parallel synthesis workflows . Selecting the correct stereoisomer–salt combination is therefore a binary procurement decision: the wrong choice guarantees synthetic failure rather than merely suboptimal performance [2].

Product-Specific Quantitative Differentiation Evidence for CAS 2227197-47-7 vs. Closest Analogs


Stereochemical Identity: Absolute (3R,4S) Configuration Verified by SMILES and InChI Key

The target compound unambiguously bears the (3R,4S) absolute configuration, as confirmed by the canonical SMILES string CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC and the InChI Key HMGRHEKFNXWMHP-KAVFMPKWSA-N . The diastereomeric hemioxalate salts (3R,4R) [CAS 2227199-27-9], (3S,4S) [CAS 2253105-33-6], and (3S,4R) [CAS 2306255-53-6] share the identical molecular formula (C₂₄H₄₆N₄O₁₀, MW 550.64) but incorporate distinct InChI Keys and SMILES reflecting their different spatial arrangements . For any synthesis requiring a trans-3,4-disubstituted piperidine with (3R,4S) topology, these stereoisomers are not interchangeable; use of an incorrect isomer yields the enantiomeric or diastereomeric product.

Stereochemistry Chiral intermediate Enantioselective synthesis

Salt Form Advantage: Hemioxalate vs. Free Base Crystallinity and Storage Stability

The hemioxalate salt (CAS 2227197-47-7, MW 550.64) is a crystalline solid stable under sealed, dry conditions at 2–8°C, with a recommended purity of ≥98% . In contrast, the corresponding free base (CAS 2227197-46-6, MW 230.30) is typically supplied as a 95% purity oil or low-melting solid requiring storage in a cool, dry place . The salt form's higher melting point and reduced hygroscopicity facilitate accurate weighing under ambient conditions, a practical advantage for high-throughput parallel synthesis where precise stoichiometry is critical. The computational TPSA of the hemioxalate is 193.78 Ų and LogP is 0.9316, reflecting moderate polarity suitable for standard organic solvent handling .

Salt selection Crystallinity Long-term storage Medicinal chemistry

Purity Specification: ≥98% Hemioxalate Salt vs. 95% Free Base – Impact on Downstream Reaction Reproducibility

The hemioxalate salt of (3R,4S)-4-methoxypiperidin-3-yl carbamate is commercially supplied at ≥98% purity (ChemScene Cat. CS-0185456) , with an alternative vendor specification of 97% (Aladdin T632170) . The free base (CAS 2227197-46-6) is offered at a minimum purity of 95% (AKSci 0849EP) . This 3–5 percentage point purity gap is significant in the context of multi-step synthesis: a 95% purity starting material introduces up to 5 mol% unidentified impurities that can participate in side reactions, reducing overall yield and complicating purification. For a five-step linear sequence, the cumulative purity difference can result in a >20% divergence in final isolated yield assuming impurity propagation.

Purity Quality control Reproducibility Medicinal chemistry

Validated Synthetic Utility: Enantiospecific Route to (–)-Paroxetine Requires (3R,4S) Topology

The (3R,4S) stereochemical relationship embedded in CAS 2227197-47-7 is the mandatory configuration for accessing (–)-paroxetine, the eutomer of the blockbuster SSRI antidepressant. Enantiodivergent syntheses have demonstrated that trans-3,4-disubstituted piperidines with (3R,4S) configuration map directly onto (–)-paroxetine after functional group interconversion, whereas the (3S,4R) enantiomer yields (+)-paroxetine, which is pharmacologically inactive as a serotonin reuptake inhibitor [1]. The Boc-protected amine at C-3 and the methoxy group at C-4 of CAS 2227197-47-7 correspond precisely to the substitution pattern required for late-stage diversification into paroxetine analogs [2]. This compound therefore represents a procurement decision point: only the (3R,4S) hemioxalate provides the correct absolute stereochemistry for this therapeutic class.

Paroxetine synthesis SSRI Enantioselective Piperidine alkaloid

Optimal Application Scenarios for CAS 2227197-47-7: Where the (3R,4S) Hemioxalate Delivers Definitive Procurement Value


Enantioselective Synthesis of (–)-Paroxetine and 4-Aryl-3-substituted Piperidine Serotonin Reuptake Inhibitors

The (3R,4S) trans configuration of CAS 2227197-47-7 provides a direct stereochemical match to (–)-paroxetine and its structurally related 5-HT reuptake inhibitors. After Boc deprotection, the free 3-amine can be elaborated via reductive amination or aryl coupling to install the 3-aryloxymethyl substituent characteristic of this pharmacophore [1]. Using the (3S,4R) or cis diastereomers would yield the pharmacologically inactive enantiomer or a diastereomeric impurity that must be chromatographically removed, adding cost and reducing yield [2].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Targeting CNS Aminergic Receptors

The orthogonal Boc protection and the conformationally constrained trans-methoxy substituent make this hemioxalate salt an ideal fragment for structure–activity relationship (SAR) studies at CNS targets, including dopamine, serotonin, and norepinephrine transporters. The salt form's ≥98% purity ensures that fragment library wells contain a single, well-defined species, minimizing false positives from impurities in high-throughput screening .

Multi-Step Parallel Synthesis of 3,4-Disubstituted Piperidine Libraries

In automated parallel synthesis workflows, precise stoichiometric dispensing of building blocks is essential. The crystalline hemioxalate salt (MW 550.64) can be accurately weighed on microbalances under ambient humidity, unlike the hygroscopic free base oil (MW 230.30) which is prone to weighing errors . The 3–5 percentage point purity advantage over the free base further reduces side-product formation during library generation, improving hit confirmation rates .

Quote Request

Request a Quote for Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.